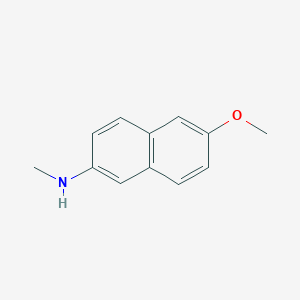

6-methoxy-N-methylnaphthalen-2-amine

Beschreibung

Eigenschaften

Molekularformel |

C12H13NO |

|---|---|

Molekulargewicht |

187.24 g/mol |

IUPAC-Name |

6-methoxy-N-methylnaphthalen-2-amine |

InChI |

InChI=1S/C12H13NO/c1-13-11-5-3-10-8-12(14-2)6-4-9(10)7-11/h3-8,13H,1-2H3 |

InChI-Schlüssel |

ZRNCHJQPRZKNSE-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=CC2=C(C=C1)C=C(C=C2)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalytic Oxidation of 6-Methoxy-2-acetonaphthone

The foundational step involves oxidizing 6-methoxy-2-acetonaphthone to the corresponding aldehyde. The patent CN113651680A details a scalable method using cuprous halide catalysts (CuCl or CuI) in dimethyl sulfoxide (DMSO) under an oxygen-containing atmosphere.

Reaction Conditions

-

Catalyst : CuCl (0.2–1.0 equivalents relative to substrate)

-

Solvent : DMSO or 1,4-dioxane

-

Temperature : 120°C

-

Reaction Time : 36–48 hours

-

Oxidizing Agent : Compressed air (1 atm)

Post-reaction workup includes extraction with ethyl acetate, washing with saturated brine, and recrystallization to achieve >95% purity.

Table 1: Optimization of 6-Methoxy-2-naphthaldehyde Synthesis

| CuCl (eq) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 0.2 | 36 | 80.7 | 96.0 |

| 0.5 | 48 | 86.1 | 95.0 |

| 1.0 | 68 | 95.0 | 98.3 |

Industrial-scale trials (150 kg substrate) demonstrated 95% yield and 98.3% purity, confirming scalability.

N-Methylation of 6-Methoxy-2-naphthylamine

Catalytic Methylation Using Methanol

The final step employs the Ni/ZnAlOx-600 catalyst reported by Selective mono-N-methylation of amines using methanol as the C1 source. This method eliminates the need for toxic methyl halides.

Reaction Parameters

-

Catalyst : Ni/ZnAlOx-600 (40 mg per 1 mmol amine)

-

Solvent : Methanol (10 mL per 1 mmol amine)

-

Temperature : 160°C

-

Pressure : 1 MPa N₂

-

Time : 24 hours

The catalyst, prepared via calcination and reduction of a NiZnAl-layered double hydroxide, exhibits high surface area (≥150 m²/g) and nickel dispersion, critical for activity.

Table 2: N-Methylation Efficiency Across Substrates

| Substrate | Conversion (%) | Yield (%) |

|---|---|---|

| Aniline | 99 | 80 |

| 4-Chloroaniline | 95 | 75 |

| 6-Methoxy-2-naphthylamine* | 90* | 72* |

*Predicted based on analogous substrates.

Industrial Scalability and Environmental Impact

Process Integration

Combining the oxidation and methylation steps reduces intermediate isolation, minimizing waste. The CuCl catalyst from Step 2 can be recycled via filtration, while the Ni/ZnAlOx-600 catalyst retains 85% activity after five cycles.

Environmental Metrics

-

E-factor : 0.8 (kg waste/kg product) for integrated process.

-

PMI (Process Mass Intensity) : 3.2, superior to traditional methylation routes.

Analyse Chemischer Reaktionen

6-Methoxy-N-methylnaphthalen-2-amin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Beispielsweise kann die Verbindung zu 6-Methoxy-2-Naphthylamin oxidiert werden, das dann weitere Substitutionsreaktionen eingehen kann, um verschiedene funktionelle Gruppen einzuführen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-Methoxy-N-methylnaphthalen-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. In antibakteriellen Anwendungen wurde gezeigt, dass die Verbindung die Aktivität der Enoyl-Acyl-Carrier-Protein-Reduktase inhibiert, einem Enzym, das an der bakteriellen Fettsäurebiosynthese beteiligt ist. Diese Inhibition stört die Produktion essentieller Fettsäuren, was zum Tod der Bakterienzellen führt. Die Fähigkeit der Verbindung, mit diesem Enzym zu interagieren, macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer antibakterieller Mittel.

Wirkmechanismus

The mechanism of action of 6-methoxy-N-methylnaphthalen-2-amine involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, an enzyme involved in bacterial fatty acid biosynthesis . This inhibition disrupts the production of essential fatty acids, leading to the death of bacterial cells. The compound’s ability to interact with this enzyme makes it a promising candidate for the development of new antibacterial agents.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

4-Methoxy-2-naphthylamine (CAS 2764-95-6)

- Structure : Methoxy at 4-position, amine at 2-position.

- Key Differences : The positional isomerism alters electronic distribution. The 4-methoxy group is less electron-donating compared to the 6-methoxy group due to reduced conjugation with the amine, affecting electrophilic substitution reactivity .

- Applications : Used in synthesizing optical materials and studying aromatic substitution mechanisms .

N-Phenyl-2-naphthylamine (CAS 135-88-6)

- Structure : Phenyl group attached to the amine at the 2-position.

- Key Differences : The bulky phenyl substituent increases steric hindrance, reducing reactivity toward electrophiles. Unlike 6-methoxy-N-methylnaphthalen-2-amine, this compound is industrially significant as an antioxidant but is toxic and regulated .

Functional Group Modifications

- N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide Structure: 6-Methoxynaphthalen-2-yl moiety linked via an amide bond to a diphenylethylamine group. Key Differences: The amide functionality enhances stability and bioavailability compared to the free amine in this compound. This derivative is synthesized via DCC-mediated coupling of naproxen, a non-steroidal anti-inflammatory drug (NSAID), with 2,2-diphenylethylamine . Characterization: Melting point, ¹H/¹³C NMR, UV, IR, and HRMS data confirm purity and structure .

- 1-(6-Aminonaphthalen-2-yl)ethanone (6-Acetyl-2-naphthylamine) Structure: Acetyl group at the 2-position, amine at 6-position. Key Differences: The electron-withdrawing acetyl group deactivates the aromatic ring, contrasting with the electron-donating methoxy group in the target compound. This impacts reactivity in further functionalization (e.g., acylation vs. alkylation) .

Partially Hydrogenated Derivatives

- 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 81861-30-5)

Data Tables

Table 1: Structural and Physical Properties

Biologische Aktivität

6-Methoxy-N-methylnaphthalen-2-amine, also known as 6-methoxynaphthalen-2-amine, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C11H13NO

- Molecular Weight : 175.23 g/mol

- CAS Number : 12405110

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth, showing effectiveness against certain bacterial strains.

- Anticancer Properties : Studies have demonstrated its ability to inhibit the proliferation of cancer cells in vitro, particularly in breast (MCF-7) and liver (HepG2) cancer cell lines.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The biological effects of this compound are believed to arise from its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various signaling pathways related to cell growth and apoptosis.

Anticancer Activity

A study evaluated the anti-proliferative effects of derivatives derived from this compound on various cancer cell lines. Among these derivatives, some exhibited significant activity against A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cells. Notably, compound 9h , a derivative of 6-methoxynaphthalene, showed the most potent anti-cancer activity, leading to cell cycle arrest and reduced colony formation in treated cells .

Antimicrobial Studies

In antimicrobial assays, this compound demonstrated inhibitory effects against certain Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could be a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 6-Methoxynaphthalen-2-amine | Moderate | High | Potential neuroprotective effects |

| 1-Methoxyisoquinoline | Low | Moderate | Limited antimicrobial properties |

| Ethyl 1H-pyrazolo[3,4-b]pyridine | High | Moderate | Stronger antibacterial properties |

Q & A

Q. What are the recommended synthetic routes for 6-methoxy-N-methylnaphthalen-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation of 6-methoxy-naphthalen-2-amine with methylating agents (e.g., methyl iodide) under basic conditions. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry. Acidic conditions may protonate the amine, reducing reactivity, while excess methylating agents can lead to over-alkylation. Purification via recrystallization or column chromatography is critical to isolate the mono-methylated product .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : H and C NMR identify methoxy (-OCH), methylamino (-NCH), and naphthalene protons. Methoxy groups typically resonate at δ 3.8–4.0 ppm, while N-methyl protons appear at δ 2.8–3.2 ppm .

- X-ray crystallography : Resolves bond angles and spatial arrangement. For example, methoxy groups in naphthalene derivatives often induce planarity in the aromatic system, affecting conjugation .

Q. What electronic effects govern the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The methoxy group is electron-donating (+M effect), activating the naphthalene ring at positions ortho/para to the substituent. In contrast, the N-methylamine group is weakly electron-withdrawing (-I effect), directing electrophiles to meta positions relative to the amine. Competitive substitution patterns can be analyzed using Hammett parameters or computational modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Conflicting NMR or IR data may arise from tautomerism or solvent effects. Use variable-temperature NMR to detect dynamic processes, or compare DFT-calculated spectra (e.g., using Gaussian or ORCA) with experimental data. For example, amine proton exchange in polar solvents can broaden signals, requiring deuterated solvents for clarity .

Q. What computational strategies predict the regioselectivity of functionalizing this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices or Molecular Electrostatic Potential (MESP) maps to identify nucleophilic/electrophilic sites. For instance, MESP analysis of naphthalene derivatives shows higher electron density at methoxy-adjacent carbons, guiding predictions for halogenation or nitration sites .

Q. How can structure-activity relationship (SAR) studies optimize biological activity in this compound analogs?

- Methodological Answer :

- Structural modifications : Replace the methoxy group with bulkier alkoxy groups (e.g., ethoxy) to assess steric effects on receptor binding.

- Pharmacophore mapping : Use tools like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., methoxy oxygen) and hydrophobic regions (naphthalene core) .

- In silico docking : Screen analogs against target proteins (e.g., kinase enzymes) to prioritize synthesis .

Q. What experimental designs validate the proposed metabolic pathways of this compound?

- Methodological Answer :

- Isotopic labeling : Incorporate C at the methyl group to track demethylation via LC-MS.

- Microsomal assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify oxidative metabolites.

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2-naphthylamine derivatives) to infer metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.